molecular formula C9H9BrClNO3S B12106721 2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride

2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride

Cat. No.: B12106721
M. Wt: 326.60 g/mol
InChI Key: TXJBYANJSBPIRE-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride: is a chemical compound with the following properties:

    CAS Number: 1315367-99-7

    Molecular Formula: CHBrClNOS

    Molecular Weight: 326.59 g/mol

Preparation Methods

Synthetic Routes: The synthetic route to prepare this compound involves the reaction of 2-bromobenzoyl chloride with ethylsulfonyl chloride . The reaction proceeds as follows:

2-bromobenzoyl chloride+ethylsulfonyl chloride2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride\text{2-bromobenzoyl chloride} + \text{ethylsulfonyl chloride} \rightarrow \text{2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride} 2-bromobenzoyl chloride+ethylsulfonyl chloride→2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride

Reaction Conditions: The reaction typically occurs under anhydrous conditions, using a suitable solvent (such as dichloromethane or chloroform). The reaction mixture is cooled and stirred, followed by purification through column chromatography.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized conditions and efficient purification techniques.

Chemical Reactions Analysis

Reactivity:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions.

    Reduction Reactions: Reduction of the sulfonyl chloride group can yield the corresponding sulfonamide.

    Oxidation Reactions: Limited information is available on oxidation reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Alkoxides, amines, or thiols as nucleophiles.

    Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).

    Purification: Column chromatography, recrystallization.

Major Products: The major product of the reaction is 2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride itself.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: May have applications in bioconjugation and labeling.

    Medicine: Investigated for potential pharmaceutical properties.

    Industry: Employed in the development of new materials.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may explore related compounds such as 2-(2-bromophenyl)ethane-1-sulfonyl chloride (CAS Number: 1033629-59-2) . Highlighting the uniqueness of 2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride requires further investigation.

Properties

Molecular Formula

C9H9BrClNO3S

Molecular Weight

326.60 g/mol

IUPAC Name

2-[(2-bromobenzoyl)amino]ethanesulfonyl chloride

InChI

InChI=1S/C9H9BrClNO3S/c10-8-4-2-1-3-7(8)9(13)12-5-6-16(11,14)15/h1-4H,5-6H2,(H,12,13)

InChI Key

TXJBYANJSBPIRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCS(=O)(=O)Cl)Br

Origin of Product

United States

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